molecular formula C9H10O3S B3088223 2-(4-Methanesulfinylphenyl)acetic acid CAS No. 118362-28-0

2-(4-Methanesulfinylphenyl)acetic acid

Cat. No. B3088223
CAS RN: 118362-28-0
M. Wt: 198.24 g/mol
InChI Key: CBUAZQVVFGAWMC-UHFFFAOYSA-N
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Description

“2-(4-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 118362-28-0 . It has a molecular weight of 198.24 . It is usually found in the form of a powder .


Synthesis Analysis

The synthesis of “2-(4-Methanesulfinylphenyl)acetic acid” involves the reaction of 2-(4-(methylthio)phenyl)acetic acid with sodium periodate in a methanol-water solution at 0-20℃ for 2 hours . The reaction mixture is then filtered and concentrated to yield the desired product .

Scientific Research Applications

Organic Synthesis

This compound can serve as a key intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, potentially leading to the creation of new molecules with diverse properties .

Pharmaceuticals

In the pharmaceutical industry, “2-(4-Methanesulfinylphenyl)acetic acid” could be used in the synthesis of new drugs. Its molecular structure could potentially be manipulated to create compounds with therapeutic effects .

Agrochemicals

This compound could also find use in the agrochemical industry. It might be used in the synthesis of pesticides, herbicides, or other chemicals used in agriculture .

Dyestuff Fields

In the field of dyes and pigments, “2-(4-Methanesulfinylphenyl)acetic acid” could potentially be used as a starting material or intermediate. The sulfonyl group in its structure might contribute to the color properties of the final product .

Material Science

Given its unique properties, this compound could potentially be used in the development of new materials. For instance, it might be used in the synthesis of polymers with specific characteristics .

Analytical Chemistry

“2-(4-Methanesulfinylphenyl)acetic acid” could potentially be used in analytical chemistry, for instance, as a standard or reagent in various analytical techniques .

Safety and Hazards

The safety information for “2-(4-Methanesulfinylphenyl)acetic acid” indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-methylsulfinylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUAZQVVFGAWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methanesulfinylphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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